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Fowlicidin-2

Cat. No.: B1576592
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Description

Overview of Host Defense Peptides (HDPs) in Innate Immunity

Host Defense Peptides (HDPs), also known as antimicrobial peptides (AMPs), are integral components of the innate immune system across a vast array of organisms, from insects to mammals. nih.govubc.ca These small peptides, typically consisting of 30–60 amino acids, are characterized by their cationic nature and play a crucial role as a first line of defense against invading pathogens. nih.gov Their functions extend beyond direct antimicrobial action; they are key modulators of the innate immune response and provide a link to adaptive immunity. nih.govubc.ca HDPs are expressed by various immune cells, including phagocytes and epithelial cells, and can selectively influence innate immune pathways in response to bacterial, fungal, and viral infections. nih.gov The broad-spectrum antimicrobial activity of HDPs, coupled with their immunomodulatory functions, makes them a significant area of research. nih.govmdpi.com

Cathelicidin (B612621) Family of Antimicrobial Peptides

Among the diverse families of HDPs, the cathelicidins are a prominent and well-studied group in vertebrates. frontiersin.org The defining feature of this family is not the mature, active peptide, but rather a highly conserved N-terminal proregion known as the cathelin domain. frontiersin.orgebi.ac.uk Following this conserved domain is a highly variable C-terminal domain that, upon proteolytic cleavage, becomes the mature antimicrobial peptide. ebi.ac.ukwikipedia.org This structural organization—a conserved propeptide linked to a variable active peptide—allows for a wide diversity of mature peptides with different structures and functions. frontiersin.org Cathelicidins are synthesized as inactive precursors and stored in the granules of immune cells like neutrophils and macrophages. wikipedia.orgnih.gov Upon stimulation, they are processed and released to exert their effects. nih.gov

Mammalian Cathelicidins as Paradigms

In mammals, cathelicidins are found in various species and are primarily located in neutrophils, monocytes, macrophages, and epithelial cells. frontiersin.orgwikipedia.org The number of cathelicidin genes can vary significantly between species; for instance, humans possess a single cathelicidin gene (CAMP), which encodes the LL-37 peptide, while species like pigs and cattle have multiple cathelicidin genes. nih.govusda.gov Mammalian cathelicidins exhibit a range of structures, including α-helical peptides, peptides with disulfide bonds, and those rich in specific amino acids like proline and arginine. nih.gov They serve as a critical part of the innate immune defense against bacterial infections. wikipedia.org

Avian Cathelicidins: A Distinctive Group

Birds also possess cathelicidins, which share the fundamental structure of their mammalian counterparts but form a distinct group. usda.govnih.gov Avian cathelicidins, like their mammalian equivalents, demonstrate direct antimicrobial activities and can also modulate the host's immune response. usda.govnih.gov However, they exhibit very low sequence identity with mammalian cathelicidins. sci-hub.box Research on avian cathelicidins, particularly those from chickens (Gallus gallus), has revealed their potent activity against a broad spectrum of pathogens. usda.govsci-hub.box

Identification and Classification of Fowlicidins in Gallus gallus

Discovery and Initial Characterization of Fowlicidin-2 (chCATH-2, CMAP27)

Four cathelicidins have been identified in the chicken (Gallus gallus): fowlicidin-1, this compound, fowlicidin-3, and cathelicidin-B1. usda.govd-nb.info this compound is also known as chicken cathelicidin-2 (chCATH-2) or chicken myeloid antimicrobial peptide 27 (CMAP27). usda.govcpcscientific.comuniprot.org The mature this compound peptide is composed of 31 or 32 amino acids. nih.govcambridge.org Initial studies with synthetic this compound revealed potent, salt-independent antimicrobial activity against both Gram-negative and Gram-positive bacteria. cambridge.orgnih.gov It has a net charge of +10 due to an abundance of arginine and lysine (B10760008) residues. cambridge.org Structurally, this compound consists of two α-helical segments connected by a long kink region induced by a proline residue. nih.gov

Genomic Organization and Evolutionary Context of Fowlicidin Genes

The genes encoding the three fowlicidins (fowlicidin-1, -2, and -3) are located in a dense cluster spanning approximately 7.5 kilobases on chicken chromosome 2. cambridge.orgnih.govresearchgate.net Each of these genes follows the typical four-exon, three-intron structure characteristic of mammalian cathelicidin genes. nih.govcambridge.orgnih.gov Fowlicidin-1 and this compound genes are separated by 2.4 kb, while this compound and fowlicidin-3 are in a head-to-head orientation, separated by only 736 base pairs. cambridge.org Phylogenetic analyses suggest that fowlicidin genes and a group of mammalian cathelicidins likely evolved from a common ancestral gene before the divergence of birds and mammals. nih.govnih.gov

Properties

bioactivity

Antibacterial

sequence

LVQRGRFGRFLRKIRRFRPKVTITIQGSARFG

Origin of Product

United States

Molecular Biology and Genomic Aspects of Fowlicidin 2

Fowlicidin-2 Gene Structure and Expression Profile

The gene encoding this compound (CATHL2) is located on the p-arm of chicken chromosome 2. capes.gov.brusda.gov It is part of a dense cluster of three cathelicidin (B612621) genes, which also includes fowlicidin-1 and fowlicidin-3, all spanning a 7.5-kb region. cambridge.orgcapes.gov.br The gene for this compound shares the typical four-exon, three-intron structure characteristic of mammalian cathelicidin genes. cambridge.orgcapes.gov.brveterinaryworld.org Fowlicidin-1 and this compound are separated by 2.4 kb, while this compound and fowlicidin-3 are arranged in a head-to-head orientation, with only 736 bp separating their respective stop codons. cambridge.org

The expression of the this compound gene is observed in a wide array of tissues, indicating its broad importance in host defense. Real-time PCR analysis has revealed that this compound, along with fowlicidins 1 and 3, is highly expressed in the bone marrow and lung. researchgate.netresearchgate.net Its transcripts are also found abundantly throughout the gastrointestinal, respiratory, and urogenital tracts, as well as in primary and secondary immune organs. researchgate.netresearchgate.netnih.gov

Notably high expression has been documented in the bursa of Fabricius, spleen, kidney, liver, thymus, and cecal tonsils. cambridge.orgnih.gov The expression of this compound is also influenced by external stimuli. For instance, butyrate, a short-chain fatty acid, has been shown to be a potent inducer of several host defense peptides in chickens, suggesting a mechanism for nutritional modulation of innate immunity. plos.org

Table 1: Tissue-Specific Expression of this compound in Chickens
Tissue/OrganRelative Expression LevelSource
Bone MarrowHigh cambridge.orgresearchgate.netpnas.org
LungHigh researchgate.netresearchgate.netpnas.org
Bursa of FabriciusHigh cambridge.orgnih.gov
SpleenModerate to High cambridge.orgpnas.org
KidneyModerate cambridge.org
LiverModerate cambridge.org
ThymusModerate cambridge.org
Cecal TonsilModerate cambridge.orgnih.gov
Uropygial GlandHigh nih.gov
Gastrointestinal TractPresent researchgate.netnih.gov
Respiratory TractPresent researchgate.net
Urogenital TractPresent researchgate.net

The expression of this compound is dynamically regulated throughout the development of the chicken, particularly in the early stages post-hatching. nih.gov This developmental regulation underscores its role in providing innate immune protection before the adaptive immune system fully matures. nih.govuu.nl

In the bursa of Fabricius, the expression of all four chicken cathelicidins, including this compound, peaks around day 4 after hatching and then gradually declines, reaching its lowest point by day 28. researchgate.netnih.gov This decrease correlates with the maturation of the bursa and the development of T and B cells, suggesting that as adaptive immunity becomes more robust, the reliance on certain innate mechanisms may lessen. nih.gov Conversely, in the lung and cecal tonsil, the expression of fowlicidins 1 to 3 tends to increase with age from day 2 to day 28. researchgate.netnih.gov The cecum shows a more complex, biphasic expression pattern for some cathelicidins. nih.gov

From an immune status perspective, this compound is known to be localized in the granules of chicken heterophils (the equivalent of mammalian neutrophils). nih.gov Upon stimulation with bacterial components like lipopolysaccharide (LPS), it is processed into its mature, active form, highlighting its role as an immediate response molecule during infection. nih.gov

Table 2: Developmental Regulation of Fowlicidin Expression in Broiler Chickens
TissueExpression Pattern (Days Post-Hatch)Source
Bursa of FabriciusPeaks at day 4, then gradually decreases by day 28. researchgate.netnih.gov
LungShows a tendency to gradually increase from day 2 to day 28. researchgate.netnih.gov
Cecal TonsilShows an age-dependent increase. researchgate.net
CecumAn abrupt increase in fowlicidins 1-3 expression was seen on day 28. researchgate.net

Transcriptional Regulation and Tissue-Specific Expression

Genetic Polymorphisms and Their Potential Functional Implications

While research on genetic polymorphisms specifically within the chicken this compound gene is limited, studies on its ortholog in Japanese quail (CjCATH2) provide valuable insights. researchgate.net Analysis of the cathelicidin gene cluster in quail has identified multiple alleles for each of the four cathelicidin genes, including CjCATH2. researchgate.net

These studies have revealed amino acid substitutions that have a predicted deleterious effect on the peptide's function. researchgate.net Importantly, functional assays comparing synthetic peptides of different CjCATH2 and CjCATHB1 alleles demonstrated that these amino acid substitutions can lead to changes in antibacterial activity against Escherichia coli. researchgate.net This is the first report in avian species of naturally occurring polymorphisms in cathelicidin genes that are associated with altered antimicrobial function. researchgate.net These findings suggest that genetic variations in this compound could contribute to differences in disease resistance among individual birds or different poultry lines. researchgate.netuu.nl

Table 3: Identified Polymorphisms in Japanese Quail Cathelicidin-2 (CjCATH2) and their Predicted Impact
GenePolymorphism (Amino Acid Substitution)Predicted EffectFunctional ImplicationSource
CjCATH2I145FDeleterious (Predicted by PROVEAN/PolyPhen-2)Potentially alters antibacterial activity. researchgate.net
CjCATH2Q148HDeleterious (Predicted by PROVEAN/PolyPhen-2)Potentially alters antibacterial activity. researchgate.net

Bioinformatic Prediction of this compound Precursor and Mature Peptide

Like other cathelicidins, this compound is synthesized as an inactive precursor protein, or prepropeptide. pnas.orgresearchgate.net Bioinformatic analyses have been crucial in elucidating the structure of this precursor. The full precursor peptide consists of a signal peptide at the N-terminus, a highly conserved "cathelin" domain, and the C-terminal sequence that becomes the mature, active antimicrobial peptide. researchgate.netresearchgate.net

The precursor undergoes post-translational processing where the signal peptide is cleaved, and subsequently, the mature peptide is released by proteolytic cleavage, often by neutrophil elastase. researchgate.net For this compound, bioinformatics predicted that the mature, active peptide is composed of 32 amino acid residues and has a net charge of +10. cambridge.org Another analysis predicted cleavage after valine 153, which would release a 34-amino acid mature peptide. researchgate.net The mature this compound peptide is predicted to form an α-helical structure, which is a common conformation for antimicrobial peptides. cambridge.org

Table 4: Bioinformatic Prediction of this compound Precursor Structure
ComponentDescriptionSource
Signal PeptideAn N-terminal sequence that directs the precursor protein for secretion. It is cleaved off during initial processing. pnas.orgresearchgate.net
Cathelin DomainA highly conserved pro-sequence (approx. 101 amino acids) characteristic of all cathelicidins. It may assist in proper folding and prevent premature activity of the mature peptide. capes.gov.brresearchgate.netresearchgate.net
Cleavage SiteA specific site (predicted to be a target for elastase) between the cathelin domain and the mature peptide. Proteolytic cleavage at this site releases the active peptide. researchgate.netusda.gov
Mature PeptideThe C-terminal portion of the precursor (approx. 32-34 amino acids) that exhibits antimicrobial activity once cleaved. It is highly cationic. cambridge.orgresearchgate.net

Structural Biology of Fowlicidin 2

Primary Sequence Analysis and Amino Acid Composition

The amino acid composition of Fowlicidin-2 is characterized by a high proportion of specific residues that contribute to its structure and function. The following table details this composition.

Table 1: Amino Acid Composition of this compound

Amino Acid Count
Arginine (Arg) 7
Phenylalanine (Phe) 3
Valine (Val) 3
Leucine (Leu) 3
Glycine (B1666218) (Gly) 2
Isoleucine (Ile) 2
Proline (Pro) 1
Alanine (Ala) 1
Aspartic Acid (Asp) 1
Glutamine (Gln) 1
Serine (Ser) 1
Threonine (Thr) 1
Tryptophan (Trp) 1
Tyrosine (Tyr) 1
Cysteine (Cys) 0
Histidine (His) 0
Lysine (B10760008) (Lys) 0
Methionine (Met) 0
Asparagine (Asn) 0
Glutamic Acid (Glu) 0

This table is generated based on the known primary sequence of this compound.

Secondary Structure Elucidation

The secondary structure of this compound is predominantly alpha-helical, a common feature among many cathelicidin (B612621) peptides. uu.nl However, its structure is not a single, continuous helix.

Alpha-Helical Propensities

In aqueous solutions, this compound is largely unstructured. uu.nl However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE), it adopts a distinct alpha-helical conformation. uu.nlresearchgate.net This propensity to form an alpha-helix is a key characteristic of its function. The helical content of this compound has been estimated, and it is noted that certain peptide analogs can exhibit an even higher degree of α-helicity than the parent peptide. nih.gov

Role of Specific Residues in Helical Conformation

The presence of a Proline residue at position 19 is critical in shaping the helical structure of this compound. nih.govnih.govkarger.com Proline is known to induce a kink in alpha-helical structures. researchgate.net In this compound, this proline-induced bend is a defining feature of its three-dimensional shape. nih.govnih.govkarger.com The residues Arg15 to Arg18, located within the central kink region, are also of vital importance. nih.gov The simultaneous increase in cationicity and α-helicity, influenced by the inclusion of positively charged residues in the central kink region, often correlates with its biological efficacy. nih.gov

Tertiary Structure Determination via Nuclear Magnetic Resonance Spectroscopy

The tertiary structure of this compound has been determined using nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.netnih.gov Unlike many other cathelicidins that feature a predominant α-helix with a short hinge, this compound's structure is more complex. nih.govkarger.com

Identification of Alpha-Helical Segments (e.g., residues 6–12 and 23–27)

NMR studies have revealed that this compound consists of two well-defined alpha-helical segments. nih.govnih.govkarger.com The first helical segment spans from residue Arg6 to Arg12. capes.gov.brresearchgate.net The second alpha-helical segment is located from residue Ile23 to Gly27. capes.gov.brresearchgate.net These two helical regions are relatively rigid components of the peptide's structure. nih.gov

Characterization of the Central Kink Region (e.g., residues 13–20)

Connecting the two alpha-helical segments is a long, extensive kink region that encompasses residues 13–20. nih.govnih.govkarger.com This kink is induced by the Proline residue at position 19. capes.gov.brresearchgate.net This central kink region is a significant structural feature that distinguishes this compound from other cathelicidins and is critically important for its function. nih.govnih.gov

Conformational Flexibility and Amphipathicity in Membrane Environments

The biological activity of this compound is intrinsically linked to its ability to adopt specific secondary structures upon interaction with microbial membranes. In aqueous solutions, such as phosphate (B84403) buffer, this compound is largely unstructured. nih.govuu.nl However, it exhibits remarkable conformational flexibility, undergoing a significant structural transition in membrane-mimicking environments. nih.govresearchgate.net

Studies using circular dichroism (CD) spectroscopy have demonstrated that in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, which simulate the hydrophobic environment of a biological membrane, this compound adopts a pronounced α-helical conformation. nih.govuu.nl For instance, its α-helicity increases from as low as 3% in a buffer to 36% in 60% TFE, and to 17% in the presence of SDS micelles. nih.gov This transition from a disordered state to an ordered α-helical structure is a hallmark of many antimicrobial peptides and is crucial for their membrane-disrupting activities.

Nuclear magnetic resonance (NMR) spectroscopy has provided a detailed view of the this compound structure in a membrane-mimicking environment (50% TFE). nih.gov The structure is not a single, continuous helix but is characterized by two distinct α-helical segments connected by an extensive central kink. nih.gov The two helical regions are:

An N-terminal α-helix spanning from residue Arginine-6 to Arginine-12. nih.gov

A C-terminal α-helix from Isoleucine-23 to Glycine-27. nih.gov

A key feature of this compound's structure is its amphipathicity, particularly in the N-terminal helix. nih.govresearchgate.net This means that when folded, the helix segregates its hydrophobic and hydrophilic amino acid residues on opposite faces. This amphipathic nature is critical for its initial electrostatic interaction with the negatively charged bacterial membranes and subsequent insertion into the lipid bilayer. In contrast, the C-terminal helix is noted to be more hydrophobic. nih.govresearchgate.net

The central region of the peptide, from residues 13 to 20, forms a long, flexible kink or hinge, a feature attributed to the presence of a Proline residue at position 19 (Pro¹⁹). nih.gov This proline-induced bend is more extensive than the glycine-induced hinges found in many other α-helical cathelicidins and is critically involved in the peptide's bactericidal function. nih.govresearchgate.net

Table 1: Conformational Characteristics of this compound in Different Environments

Environment Dominant Conformation α-Helical Content (%) Key Structural Features
Phosphate Buffer Largely unstructured/random coil ~3% Flexible, disordered state. nih.gov
Trifluoroethanol (TFE) α-helical Increases with TFE concentration (up to 36% in 60% TFE) Indicates helix formation in a hydrophobic environment. nih.gov
SDS Micelles α-helical ~17% Mimics interaction with anionic bacterial membranes. nih.gov

| 50% TFE (NMR) | Two α-helices with a central kink | - | N-terminal helix (Arg⁶-Arg¹²), C-terminal helix (Ile²³-Gly²⁷), Pro¹⁹-induced kink. nih.gov |

Structural Comparison with Other Avian and Mammalian Cathelicidins

This compound belongs to the cathelicidin family of antimicrobial peptides, which are characterized by a conserved N-terminal "cathelin" prodomain and a highly variable C-terminal mature peptide. pnas.org While sharing this general architecture, the mature this compound peptide exhibits distinct structural features when compared to its avian and mammalian counterparts.

Comparison with Avian Cathelicidins: Within the chicken genome, this compound is one of four identified cathelicidins, the others being Fowlicidin-1, Fowlicidin-3, and Cathelicidin-B1. pnas.orgnih.gov Fowlicidin-1 and -3 are more closely related to each other than to this compound. researchgate.net However, this compound shares significant sequence homology with Fowlicidin-1 and -3 in the gene regions encoding the signal peptide and cathelin domain, but diverges considerably in the final exon that encodes the mature peptide. researchgate.net The predicted protein sequence of this compound shares about 80% identity with Fowlicidin-1. pnas.org

Structurally, Fowlicidin-1, -2, and -3 are all α-helical peptides that are unstructured in aqueous solution but fold in membrane environments. researchgate.net A key difference lies in the central hinge region. While Fowlicidin-1 and -3 have a flexible hinge centered around a glycine residue, this compound possesses a more extensive and rigid kink due to a proline residue. uu.nl This results in a larger coiled region between the two helical segments in this compound compared to Fowlicidin-1. uu.nl Cathelicidin-B1 is more distantly related, with its cathelin region showing only 20-30% homology with mammalian cathelicidins, and its mature peptide structure has been predicted but not experimentally determined. researchgate.netpnas.org

Comparison with Mammalian Cathelicidins: When compared to mammalian cathelicidins, this compound and other chicken cathelicidins show a closer evolutionary relationship to a specific subgroup. They exhibit higher sequence similarity to neutrophilic granule protein (NGP)-like cathelicidins from species like pigs, cattle, and rabbits than to classic cathelicidins such as human LL-37 or porcine protegrin-1. researchgate.netusda.gov

The most prominent structural difference between this compound and many α-helical mammalian cathelicidins (like human LL-37 or mouse CRAMP) is the nature of the central part of the peptide. Most mammalian α-helical cathelicidins are composed of a predominant, single α-helix with a short hinge sequence. nih.gov this compound, in contrast, is distinguished by its two shorter α-helical segments connected by the extensive proline-induced kink. nih.gov This "hinged double helical" structure is a key differentiator. uu.nl

Table 2: Structural Comparison of this compound and Other Cathelicidins

Peptide Origin Primary Structure Feature Secondary Structure in Membrane Environment Key Differentiator from this compound
This compound Chicken 32 amino acids, Pro¹⁹ Two α-helices separated by a long, proline-induced kink. nih.gov -
Fowlicidin-1 Chicken 26 amino acids, Gly¹⁶ Two α-helices separated by a glycine-induced hinge. uu.nl Hinge is induced by Glycine, resulting in a smaller coiled region. uu.nl
LL-37 Human 37 amino acids Predominantly a single, long α-helix. researchgate.net Lacks the extensive central kink; forms a more continuous helix. nih.gov
CRAMP Mouse 34 amino acids Hinged double helical structure. uu.nl The hinge is less extensive than the proline-induced kink in this compound. nih.govuu.nl
Protegrin-1 Pig 18 amino acids β-hairpin structure with two disulfide bonds. uu.nlresearchgate.net Belongs to a different structural class (β-sheet, not α-helical). uu.nl

| Indolicidin | Cattle | 13 amino acids | Unique extended structure, rich in Tryptophan. researchgate.net | Belongs to a different structural class; not α-helical. uu.nl |

Antimicrobial Mechanisms of Action of Fowlicidin 2

Broad-Spectrum Antimicrobial Activity Against Prokaryotic Pathogens

Fowlicidin-2 exhibits potent, salt-independent antimicrobial activity against both Gram-negative and Gram-positive bacteria, including strains that have developed resistance to conventional antibiotics. nih.govusda.govresearchgate.net This broad-spectrum efficacy underscores its significance in the innate immune defense of chickens and its potential for development as a novel antimicrobial. researchgate.netveterinaryworld.org

Efficacy Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Salmonella typhimurium)

This compound demonstrates significant efficacy against a range of Gram-negative bacteria. spandidos-publications.comusda.gov Studies have reported Minimum Inhibitory Concentration (MIC) values indicating its potent activity. For instance, recombinant this compound has shown MICs of 1 µM against Escherichia coli and 4 µM against Pseudomonas aeruginosa and Salmonella typhimurium. spandidos-publications.comnih.gov Another study utilizing synthetic this compound reported MICs in the range of 1-2 µM against E. coli and S. enterica Serovar Enteritidis. nih.gov This potent activity against Gram-negative pathogens is crucial, as the outer membrane of these bacteria, rich in lipopolysaccharide (LPS), often presents a formidable barrier to conventional antibiotics. frontiersin.org

Interactive Data Table: Efficacy of this compound Against Gram-Negative Bacteria

Bacterial Strain MIC (µM) Reference
Escherichia coli ATCC 25922 1 - 2 spandidos-publications.comnih.gov
Pseudomonas aeruginosa ATCC 27853 4 spandidos-publications.comnih.gov
Salmonella typhimurium C77-31 4 spandidos-publications.comnih.gov
Salmonella enterica Serovar Enteritidis ATCC 13076 1 nih.gov

Efficacy Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus)

The antimicrobial prowess of this compound extends to Gram-positive bacteria, including clinically significant antibiotic-resistant strains. nih.govusda.gov It has demonstrated potent activity against Staphylococcus aureus, with a reported MIC of 4 µM. spandidos-publications.comnih.gov Notably, this compound is also effective against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 1-2 µM. nih.gov This efficacy against MRSA is particularly important given the challenges posed by this pathogen in clinical settings. nih.govebi.ac.uk

Interactive Data Table: Efficacy of this compound Against Gram-Positive Bacteria

Bacterial Strain MIC (µM) Reference
Staphylococcus aureus ATCC 29213 4 spandidos-publications.comnih.gov
Staphylococcus aureus ATCC 25923 0.5 - 2 nih.gov
Methicillin-Resistant Staphylococcus aureus (MRSA) ATCC BAA-39 1 - 2 nih.gov
Methicillin-Resistant Staphylococcus aureus (MRSA) ATCC 43300 1 - 2 nih.gov

Interaction with Bacterial Membranes: A Primary Modus Operandi

The primary mechanism by which this compound exerts its antimicrobial effects is through direct interaction with and disruption of bacterial cell membranes. nih.govresearchgate.net This interaction is a common feature of many cationic antimicrobial peptides and is a key factor in their ability to overcome conventional antibiotic resistance mechanisms. nih.govmdpi.com

Electrostatic Interactions with Anionic Membrane Components (e.g., LPS, Lipoteichoic Acids, Anionic Phospholipids)

As a cationic peptide, this compound is positively charged and is initially attracted to the negatively charged components of bacterial membranes. nih.govveterinaryworld.orgmdpi.com In Gram-negative bacteria, the outer membrane is rich in lipopolysaccharide (LPS), an anionic molecule that serves as a primary binding site for this compound. nih.govfrontiersin.org For Gram-positive bacteria, the cell wall contains lipoteichoic acids (LTA) and anionic phospholipids, which also facilitate this initial electrostatic interaction. veterinaryworld.orgasm.org This binding is a critical first step, allowing the peptide to accumulate on the bacterial surface before membrane disruption. nih.govuu.nl The ability of this compound to bind to LPS is not only crucial for its bactericidal activity but also for its capacity to neutralize the pro-inflammatory effects of this endotoxin (B1171834). usda.govfrontiersin.org

Membrane Permeabilization and Disruption Mechanisms (e.g., Barrel-Stave, Carpet, Toroidal Pore Models)

Following the initial electrostatic binding, this compound disrupts the bacterial membrane, leading to increased permeability and eventual cell death. nih.govuu.nl Several models have been proposed to describe how antimicrobial peptides achieve this, including the barrel-stave, carpet, and toroidal pore models. nih.govresearchgate.netnih.gov

Barrel-Stave Model: In this model, peptides insert into the membrane and aggregate to form a pore, with the hydrophobic regions of the peptides facing the lipid core and the hydrophilic regions lining the channel. nih.gov

Carpet Model: Here, peptides accumulate on the membrane surface, forming a "carpet-like" layer that disrupts the membrane in a detergent-like manner, leading to the formation of transient pores or micelles. uu.nlplos.org

Toroidal Pore Model: This model involves the peptides inserting into the membrane and inducing the lipid monolayers to bend inward, creating a pore where both the peptides and the lipid head groups line the channel. nih.govnih.gov

While the precise mechanism for this compound is still under investigation, its action is consistent with these models of membrane permeabilization. nih.govresearchgate.net The disruption of the membrane integrity is a key element of its bactericidal function. nih.gov

Cytoplasmic Membrane Permeabilization Kinetics

Studies have shown that this compound rapidly permeabilizes the inner cytoplasmic membrane of bacteria. nih.gov In experiments using E. coli, full-length this compound was observed to permeabilize the inner membrane in a time-dependent manner, with the effect being almost immediate. nih.gov The kinetics of this process are often measured by monitoring the release of cytoplasmic contents, such as β-galactosidase, from the bacterial cells. nih.govasm.org The rapid permeabilization of the cytoplasmic membrane is consistent with the fast killing kinetics observed for this compound against bacteria like E. coli, suggesting that membrane disruption is the primary mode of action. nih.govuu.nl

Intracellular Target Interactions and Molecular Interference

While a primary mechanism of action for many antimicrobial peptides (AMPs) is the physical disruption of the bacterial cell membrane, some peptides can translocate into the cytoplasm and interfere with essential intracellular processes. nih.govuu.nl this compound is one such peptide that, in addition to its membrane-disrupting activities, can exert its antimicrobial effects by targeting internal components of the bacterial cell. veterinaryworld.org Once inside the bacterium, these peptides can interact with crucial macromolecules like DNA and proteins, leading to the inhibition of vital cellular functions and ultimately contributing to cell death. nih.govveterinaryworld.orgusda.gov This dual-action mechanism, targeting both the cell envelope and intracellular pathways, makes it more difficult for bacteria to develop resistance. mdpi.com

Inhibition of Nucleic Acid Replication

After penetrating the bacterial membrane, this compound can interfere with the replication of genetic material. veterinaryworld.org Some antimicrobial peptides are known to bind to DNA, thereby obstructing the replication process and preventing the cell from dividing and proliferating. nih.gove-century.us The interaction is often facilitated by the cationic nature of the peptide and the anionic charge of the nucleic acid molecules. usda.gov For this compound, this intracellular action of blocking DNA replication is a key component of its bactericidal activity, complementing its membrane-permeabilizing effects. veterinaryworld.org

Disruption of Protein Synthesis Pathways

In addition to halting DNA replication, this compound is capable of disrupting protein synthesis within the bacterial cell. veterinaryworld.org This mechanism involves the peptide interfering with the molecular machinery responsible for translating genetic information into functional proteins, such as the ribosome. frontiersin.org By inhibiting these pathways, the peptide prevents the production of enzymes and structural proteins that are essential for bacterial survival, leading to a cessation of metabolic activity and cell death. veterinaryworld.orgusda.gov This ability to inhibit both nucleic acid and protein synthesis highlights the multi-faceted intracellular attack strategy of this compound. veterinaryworld.org

Impact of Environmental Factors on Antimicrobial Potency (e.g., Salt Concentrations, Temperature)

The effectiveness of many antimicrobial peptides can be significantly influenced by the environmental conditions at the site of infection. Factors such as the concentration of salts and temperature can alter a peptide's structure and charge, potentially reducing its antimicrobial potency.

However, a notable characteristic of this compound is its robust, salt-independent antimicrobial activity. cambridge.orgresearchgate.net Studies have shown that this compound retains its potent bactericidal effects against a range of both Gram-positive and Gram-negative bacteria even in the presence of physiological salt concentrations. cambridge.orgnih.govuu.nl For instance, its activity is largely unaffected by NaCl concentrations as high as 100 mM to 150 mM. cambridge.orguu.nl In some cases, its efficacy against certain strains, like P. aeruginosa, was even observed to increase slightly in the presence of salt. uu.nl This resilience to saline conditions is a significant advantage, as the physiological environment in the body often contains salt levels that inhibit other AMPs. nih.gov

The table below summarizes the minimal inhibitory concentration (MIC) of this compound against various bacterial strains in the presence and absence of 100 mM NaCl, demonstrating its salt-tolerant nature.

Bacterial StrainMIC (µM) without NaClMIC (µM) with 100 mM NaClFold Change
E. coli O157:H7122
S. typhimurium DT104122
K. pneumoniae122
P. aeruginosa210.5
S. aureus (MRSA BAA-39)0.512
S. aureus (MRSA 43300)0.512
L. monocytogenes221

This table is generated based on data from multiple sources. nih.govuu.nl

Furthermore, derivatives of this compound have demonstrated significant stability under high-temperature conditions, maintaining their strong antibacterial efficacy. researchgate.net This thermal stability, combined with its salt resistance, makes this compound and its analogs promising candidates for the development of new antimicrobial agents that can remain effective in diverse and challenging physiological environments. researchgate.net

Immunomodulatory Functions and Endotoxin Neutralization

Lipopolysaccharide (LPS) Binding and Neutralization Capacity

Fowlicidin-2 demonstrates a strong capacity to bind and neutralize lipopolysaccharide (LPS), a key endotoxin (B1171834). nih.govfrontiersin.orgfrontiersin.org This interaction is a critical first step in mitigating the harmful inflammatory cascades initiated by bacterial infections. The peptide's ability to neutralize endotoxin has been observed to be dose-dependent. nih.gov Studies have shown that this compound and its analogs can effectively block LPS-induced pro-inflammatory responses. researchgate.netnih.govnih.gov In fact, some truncated versions of this compound, specifically those retaining the central cationic kink region, have shown substantial capacity to neutralize LPS-induced proinflammatory responses, comparable to the parent peptide. nih.govnih.gov

The binding of this compound to LPS is a cooperative process, leading to an almost complete blockage of LPS-mediated proinflammatory gene expression in macrophage cell lines like RAW264.7. researchgate.net This potent LPS-neutralizing activity makes this compound and its derivatives promising candidates for the development of novel anti-sepsis agents. veterinaryworld.org

The primary docking site for this compound on the LPS molecule is the lipid A moiety. veterinaryworld.orgresearchgate.net Lipid A is the toxic component of LPS, and its interaction with host immune cells triggers the release of inflammatory mediators. This compound's binding to lipid A is thought to be driven by electrostatic interactions between the cationic peptide and the anionic phosphate (B84403) groups of lipid A. This binding can lead to a disordering of the lipid A structure, which is a necessary, though not solely sufficient, condition for the anti-endotoxic effects of the peptide. lu.se The central kink region of this compound has been identified as being critically important for this endotoxin neutralization. nih.govnih.govnih.gov

A key consequence of this compound's interaction with LPS is the significant suppression of pro-inflammatory cytokine production. nih.govfrontiersin.orgfrontiersin.org When immune cells like macrophages are stimulated with LPS, they release a barrage of cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), which can lead to systemic inflammation and septic shock.

This compound and its analogs have been shown to effectively reduce the LPS-induced secretion of these pro-inflammatory cytokines in various macrophage cell lines, including chicken HD11 and murine RAW264.7 cells. nih.govfrontiersin.orgresearchgate.net For instance, a hybrid peptide incorporating Fowlicidin significantly reduced the release of TNF-α, IL-6, and IL-1β in LPS-stimulated HD11 macrophages in a dose-dependent manner. nih.gov Similarly, this compound has been observed to inhibit the production of TNF-α in murine macrophages. aai.org This suppression of the inflammatory cascade highlights the therapeutic potential of this compound in controlling endotoxin-mediated diseases. nih.govfrontiersin.org

Table 1: Effect of FowlTα1 on Pro-inflammatory Cytokine and Nitric Oxide Levels in LPS-Stimulated HD11 Macrophages

Treatment Concentration (µg/mL) TNF-α Level IL-6 Level IL-1β Level Nitric Oxide (NO) Level (µM)
Control - Normal Normal Normal 10.66
LPS only 1 Increased Increased Increased 95.2
FowlTα1 + LPS 40 Significantly Reduced Significantly Reduced Significantly Reduced 38.23
FowlTα1 + LPS 50 Significantly Reduced Significantly Reduced Significantly Reduced 22.75

Source: nih.gov

Molecular Interactions with Lipid A Moiety

Modulation of Host Immune Cell Responses

Beyond its direct interaction with endotoxins, this compound actively modulates the behavior of host immune cells, further contributing to a coordinated and effective immune response.

This compound and its derivatives have been shown to activate macrophage cells, which are critical players in the innate immune system responsible for phagocytosis and antigen presentation. frontiersin.orgfrontiersin.orgresearchgate.netuu.nlplos.orgnih.govaai.org Studies using the murine macrophage cell line RAW264.7 and the chicken macrophage-like cell line HD11 have demonstrated this activating effect. frontiersin.orgfrontiersin.orgresearchgate.netuu.nlplos.orgnih.govaai.org For example, Fowlicidin-1, a closely related peptide, activates RAW264.7 macrophages by inducing the expression of inflammatory mediators and enhancing the surface expression of important immune molecules. mdpi.com Chicken cathelicidin-2 (CATH-2), another name for this compound, has been shown to be a potent enhancer of DNA-induced macrophage activation in both avian and mammalian macrophages. aai.org

This compound exhibits chemotactic properties, meaning it can attract immune cells to the site of infection or inflammation. cambridge.org This recruitment of leukocytes, such as neutrophils and monocytes, is a vital step in clearing pathogens and resolving infection. researchgate.net While some defensins are known to recruit monocytes, T lymphocytes, and dendritic cells, Fowlicidin-1 has been shown to be specifically chemotactic for neutrophils, without affecting the migration of monocytes or lymphocytes. mdpi.comnih.gov This selective recruitment helps to orchestrate a targeted immune response.

There is evidence to suggest that this compound and related cathelicidins can enhance the phagocytic activity of macrophages. mdpi.com Phagocytosis is the process by which immune cells engulf and destroy pathogens and cellular debris. By promoting this activity, this compound contributes to the efficient clearance of invading microorganisms. nih.gov For instance, defensins have been shown to enhance macrophage phagocytosis. uu.nl

Chemotactic Properties and Leukocyte Recruitment

Role in Innate Immune Barrier Homeostasis

This compound, a member of the cathelicidin (B612621) family of host defense peptides (HDPs) in chickens, plays a significant role in the maintenance of innate immune barrier homeostasis. researchgate.netveterinaryworld.org The innate immune system forms the first line of defense against pathogens and relies on physical and chemical barriers, such as epithelia and antimicrobial substances, to prevent infection. uu.nl HDPs are crucial components of this defense at the interfaces between the host and the environment. uu.nlfrontiersin.org

This compound contributes to barrier homeostasis through its widespread presence in mucosal tissues and its potent biological activities. As an integral part of the innate immune system, it is found in virtually all living species and helps protect the host from infection. nih.govfrontiersin.org Real-time PCR analysis has revealed that this compound is abundantly expressed throughout the gastrointestinal, respiratory, and urogenital tracts, as well as in primary and secondary immune organs. d-nb.info This broad tissue distribution underscores its importance in providing a defensive shield at various potential sites of microbial entry.

The expression of this compound is also developmentally regulated, suggesting its role adapts to the maturation of the immune system. For instance, its expression shows an age-dependent increase in the cecal tonsil and lung. d-nb.info The amount and type of antimicrobial peptides like this compound in the gut may influence the composition of the microbiota. d-nb.info

A primary mechanism by which this compound maintains barrier integrity is through its direct, broad-spectrum antimicrobial action against both Gram-positive and Gram-negative bacteria. researchgate.netuniprot.orgspandidos-publications.com By controlling microbial populations, it helps prevent the overgrowth of pathogenic bacteria that could otherwise disrupt the mucosal barrier. frontiersin.org This action is critical in environments like the gastrointestinal tract, where a delicate balance between the host and a complex microbial community must be maintained. uu.nl A disturbance in this balance can lead to the proliferation of pathogens, which may compete with the host for nutrients and produce toxic metabolites, leading to increased turnover of the gut mucosa. uu.nl

Furthermore, this compound plays a critical role in neutralizing endotoxins, specifically bacterial lipopolysaccharide (LPS). uniprot.orgkarger.comnih.gov LPS, a component of the outer membrane of Gram-negative bacteria, can trigger strong inflammatory responses that, if uncontrolled, can lead to tissue damage and compromise the integrity of the epithelial barrier. frontiersin.orgnih.gov this compound binds directly to LPS, neutralizing its pro-inflammatory effects. karger.comnih.govfrontiersin.org This function is crucial for preventing the excessive inflammation that can lead to increased intestinal permeability and systemic disorders. frontiersin.org

Research findings have highlighted the importance of this compound in gut health, particularly during pathogenic challenges. In a study involving broiler chickens with Clostridium perfringens-induced necrotic enteritis, the infection led to a significant decrease in the mRNA levels of this compound. d-nb.info However, dietary supplementation with the probiotic Bacillus coagulans was found to increase this compound mRNA levels in the intestine of infected birds, which correlated with improved gut health and a reduction in pathogenic bacteria. d-nb.info This suggests that modulating the expression of endogenous this compound can be a strategy to enhance the intestinal barrier function.

The table below summarizes key research findings regarding the expression and function of this compound related to immune homeostasis.

Table 1: Research Findings on this compound and Innate Immune Homeostasis

Research Area Finding Implication for Barrier Homeostasis Source(s)
Tissue Expression Abundant mRNA expression in gastrointestinal, respiratory, and urogenital tracts, and in immune organs like the bursa of Fabricius, cecal tonsil, and spleen. Provides a widespread defensive presence at mucosal surfaces and in immune tissues, forming a critical part of the chemical barrier against pathogens. d-nb.info
Antimicrobial Activity Potent, broad-spectrum activity against Gram-negative and Gram-positive bacteria. Directly controls microbial populations at barrier surfaces, preventing colonization and invasion by potential pathogens. researchgate.netveterinaryworld.orgspandidos-publications.com
Endotoxin Neutralization Binds and neutralizes bacterial lipopolysaccharide (LPS). uniprot.orgkarger.com Suppresses LPS-induced pro-inflammatory cytokines such as TNF-α and IL-6. nih.govnih.gov Prevents excessive inflammation at the barrier interface, which can cause tissue damage and increase permeability. uniprot.orgkarger.comnih.govnih.gov
Gut Health Modulation Decreased expression during necrotic enteritis. d-nb.info Increased expression following probiotic supplementation correlates with improved gut health. d-nb.info Highlights its role in maintaining intestinal health and suggests its levels are indicative of the status of the gut immune barrier. d-nb.info

| Developmental Regulation | Expression levels change with age, showing an increase in the cecal tonsil and lung during the first 28 days post-hatching. | Suggests an adaptive role that strengthens barrier defenses as the immune system matures and is exposed to environmental microbes. | d-nb.info |

Table 2: Compound Names Mentioned

Compound Name
Fowlicidin-1
This compound
Fowlicidin-3
Cathelicidin B1
Lipopolysaccharide (LPS)
Bacillus coagulans
Tumor Necrosis Factor-alpha (TNF-α)
Interleukin-6 (IL-6)

Exploration of Antineoplastic Activities of Fowlicidin 2

In Vitro Cytotoxic Effects on Malignant Cells (e.g., A375 Human Malignant Melanoma Cells)

Studies have shown that fowlicidin-2 exerts significant cytotoxic activity against A375 human malignant melanoma cells. nih.govresearchgate.net When compared to its effects on non-cancerous cells, such as RAW264.7 mouse macrophages and chicken embryonic fibroblasts (CEFs), this compound displays a markedly higher level of cytotoxicity towards the A375 cancer cell line. nih.govspandidos-publications.com Specifically, its activity against A375 cells is approximately two-fold higher than against RAW264.7 cells and eight-fold higher than against CEFs. nih.govspandidos-publications.com

The effective concentration 50 (EC₅₀), which is the concentration of a drug that gives half-maximal response, for this compound in A375 human cancer cells is in the range of 2–4 µM. nih.govspandidos-publications.com In contrast, the EC₅₀ for RAW264.7 cells is 4–8 µM, and for CEFs, it is 16–32 µM. nih.govspandidos-publications.com This demonstrates a degree of selectivity of this compound towards these particular cancer cells.

Concentration-Dependent Cell Death Induction

The cytotoxic effect of this compound on cancer cells is directly related to its concentration. nih.govspandidos-publications.com Research has demonstrated that as the concentration of this compound increases, the percentage of cancer cell death also increases in a dose-dependent manner. nih.govspandidos-publications.comfrontiersin.org For instance, at a concentration of 8 µM, very few A375 cells survive treatment with this compound. nih.govspandidos-publications.com This concentration-dependent activity is a key characteristic of its antineoplastic potential.

Table 1: Cytotoxicity of this compound Against Various Cell Lines

Cell Line Description EC₅₀ (µM)
A375 Human Malignant Melanoma 2–4
RAW264.7 Mouse Macrophages 4–8
CEFs Chicken Embryonic Fibroblasts 16–32

Proposed Mechanisms of Antineoplastic Action

The anticancer effects of this compound are believed to be mediated through multiple mechanisms, primarily involving direct interaction with the cancer cell membrane and the subsequent induction of programmed cell death pathways.

A primary mechanism of action for many antimicrobial peptides, including this compound, against cancer cells is the disruption of the cell membrane. global-sci.org This process is facilitated by the peptide's structural characteristics. This compound possesses an α-helical structure, with an N-terminal α-helix that is amphipathic and a more hydrophobic C-terminal helix. spandidos-publications.comnih.gov This structure allows the peptide to interact with and permeabilize the cancer cell membrane. frontiersin.org The initial attraction is often electrostatic, between the cationic peptide and the negatively charged components on the surface of cancer cells. global-sci.org Following this initial binding, the peptide can insert into the lipid bilayer, leading to the formation of pores or channels, which disrupts membrane integrity and causes cell lysis. frontiersin.orgresearchgate.net

In addition to direct membrane disruption, this compound is also thought to induce apoptosis, or programmed cell death, in cancer cells. nih.govjmb.or.kr While the precise signaling pathways activated by this compound are still under investigation, it is a common mechanism for antimicrobial peptides to trigger apoptosis following their entry into the cell. nih.govjmb.or.kr This can involve the activation of intracellular caspases and the disruption of mitochondrial function, leading to the release of pro-apoptotic factors. jmb.or.kr The ability to induce apoptosis is a significant advantage in cancer therapy, as it can lead to the elimination of cancer cells without inducing an inflammatory response associated with necrosis. global-sci.org Some antimicrobial peptides have been shown to disable survival proteins and activate Bcl-2 family proteins, which are key regulators of apoptosis. frontiersin.org

Structure Activity Relationship Studies and Analog Design

Deconvolution of Functional Domains

The unique structure of Fowlicidin-2, determined by nuclear magnetic resonance (NMR) spectroscopy, is central to its function. Unlike many other cathelicidins that feature a single α-helix with a short central hinge, this compound is composed of two distinct α-helical segments (residues 6–12 and 23–27) connected by a long, proline-induced kink region (residues 13–20). nih.govnih.govkarger.com This kink is a critical structural and functional element.

The central kink region of this compound is fundamentally important for its biological activities. nih.govnih.govkarger.com Specifically, the four-amino-acid segment from Arginine-15 to Arginine-18 within this kink is vital for both bacterial killing and the neutralization of LPS. nih.gov Studies have shown that this region is critically involved in the peptide's interaction with bacterial membranes. nih.gov Analogs that include this central cationic kink region, even when parts of the helical segments are removed, retain substantial capacity to kill bacteria and neutralize the pro-inflammatory response induced by LPS. nih.govnih.gov This highlights the kink as a key functional domain, making this compound the first α-helical cathelicidin (B612621) where the central kink region has been demonstrated to be crucial for its antimicrobial and LPS-neutralizing actions. nih.govnih.govkarger.com

Significance of the Central Kink Region for Antimicrobial and LPS-Neutralizing Activities

Development of Truncated and Substituted this compound Analogs

To pinpoint the functional domains and create more effective and less toxic versions of this compound, researchers have developed a variety of truncated and substituted analogs. nih.govplos.org

Systematic deletion of residues from the N- and C-termini has been a key strategy in understanding this compound's SAR. nih.gov Two particularly informative analogs are this compound(1-18) and this compound(15-31). Both of these truncated peptides, which contain either the N-terminal or C-terminal helical segment along with the crucial central kink region, were found to retain significant antibacterial and LPS-neutralizing capabilities, comparable in some aspects to the full-length parent peptide. nih.govnih.govresearchgate.net For instance, this compound(1-18) exhibited only a slightly reduced antibacterial potency compared to the parent peptide. nih.gov Similarly, this compound(15-31) also demonstrated significant antibacterial activity. nih.gov

Antibacterial Activity of this compound and its Truncated Analogs
PeptideSequenceNet ChargeMIC (μM) vs. E. coliMIC (μM) vs. S. aureus
This compoundRVRRFPWWPFLGPLARPARPARLAAHFG-NH2+90.5-20.5-2
This compound(1-18)RVRRFPWWPFLGPLARPA-NH2+62-42-4
This compound(15-31)RPARPARLAAHFG-NH2+52-42-4
This compound(1-14)RVRRFPWWPFLGPL-NH2+3>32>32
This compound(19-31)RLAAHFG-NH2+2>32>32

Amino acid substitution is another powerful tool for refining the properties of this compound. For example, substituting phenylalanine residues with tryptophan has been shown to enhance the LPS-neutralizing capacity of truncated CATH-2 analogs, a closely related peptide. plos.org Conversely, replacing phenylalanine with tyrosine can eliminate the endotoxin-neutralizing activity of these analogs. plos.org This highlights the critical role of aromatic residues in the interaction with LPS. plos.org While specific substitution studies on this compound itself are less detailed in the provided context, the principles derived from related cathelicidins suggest that targeted amino acid changes can significantly modulate its biological activity.

Optimization of Therapeutic Index Through Structural Modification

Enhancing Antimicrobial Efficacy by Mitigating Lytic Activity Towards Mammalian Cells

A key challenge in the development of this compound as a therapeutic agent is its inherent lytic activity against host cells. The full-length peptide exhibits significant, dose-dependent hemolytic activity. nih.gov To address this, scientists have created and tested various truncated analogs of this compound.

Studies have revealed that certain fragments of the peptide can retain substantial antimicrobial power while shedding much of the toxicity associated with the full-length molecule. Specifically, two analogs, This compound(1–18) and This compound(15–31) , have demonstrated a desirable balance. These analogs, which include parts of the central cationic kink region, maintain considerable antibacterial and LPS-neutralizing activities but are significantly less toxic to human erythrocytes and epithelial cells. nih.govnih.gov

For instance, at a concentration of 200 μM, the parent this compound can cause 80% to 100% lysis of human red blood cells. nih.gov In contrast, the truncated analogs show minimal toxicity even at high concentrations. researchgate.net This reduction in cytotoxicity is a critical step toward developing these peptides into viable antibacterial and anti-sepsis agents.

PeptideHemolytic Activity (% Lysis at 200 μM)General Cytotoxicity
This compound~80-100%Noticeable
This compound(1-18)MinimalSubstantially reduced
This compound(15-31)MinimalSubstantially reduced

Correlation of Structural Features (e.g., α-helicity, hydrophobicity, charge distribution) with Bioactivity Profiles

The biological activity of this compound and its analogs is intrinsically linked to their physicochemical and structural properties, such as α-helicity, hydrophobicity, and charge distribution. nih.gov this compound's structure is unique among many cathelicidins, consisting of two distinct α-helical segments (residues 6–12 and 23–27) connected by a long, proline-induced kink (residues 13–20). nih.govnih.gov

Research indicates that neither the N-terminal nor the C-terminal α-helix alone is sufficient for biological function. nih.govnih.gov The central kink region, particularly the amino acids from Arg15 to Arg18, is critically important for both bacterial killing and LPS neutralization. nih.gov

A direct correlation has been observed between an increase in cationicity (net positive charge) and α-helicity and the enhancement of antibacterial efficacy. For example, the analog This compound(1–18) , which has a higher net charge and α-helical content compared to the shorter fragment This compound(1–14) , exhibits an 8- to 16-fold increase in bactericidal efficiency. nih.gov This highlights that a combination of structural features, rather than a single attribute, dictates the peptide's potency. The antibacterial activity of these optimized analogs is also notably resistant to the presence of salt, a desirable feature for therapeutic applications. nih.gov

PeptideNet Chargeα-Helical Content (in 60% TFE)Antimicrobial Activity (MIC, μM) vs. S. aureus
This compound+936%1
This compound(1-14)+444%8
This compound(1-18)+762%1
This compound(15-31)+642%2
This compound(19-31)+379%>32

Design of Hybrid Peptides Incorporating this compound Sequences (e.g., FowlTα1)

A promising strategy to develop novel therapeutics involves creating hybrid peptides that combine the active domains of different molecules. FowlTα1 is a prime example, engineered by fusing a sequence from Fowlicidin with Thymosin α1 (Tα1), a peptide known for its immune-regulating properties. nih.govkarger.com This design aims to harness the antimicrobial and anti-inflammatory strengths of both parent molecules while minimizing cytotoxicity. nih.gov

Structural analysis of FowlTα1 reveals an enhanced amphipathic helical structure. This configuration, with hydrophobic residues on one side of the helix and positively charged residues on the other, is ideal for disrupting bacterial membranes and neutralizing endotoxins like LPS. nih.gov

The resulting hybrid, FowlTα1, demonstrates remarkable bioactivity. It shows superior endotoxin (B1171834) neutralization compared to the parent Fowlicidin peptide. nih.gov Furthermore, it exhibits potent antimicrobial activity against Gram-negative bacteria such as E. coli, creating a larger inhibition zone than the conventional antibiotic ampicillin. nih.gov This dual mechanism of direct microbial killing and potent immune modulation makes FowlTα1 a strong candidate for a next-generation therapeutic agent against bacterial infections and associated inflammation. researchgate.netnih.gov

CompoundKey FeatureBioactivity Finding
FowlTα1Endotoxin NeutralizationExhibits a 90.66% neutralization rate at 50 μg/ml, higher than Fowlicidin's 77.33%. nih.gov
Antimicrobial Activity (vs. E. coli)Produces a 22 mm inhibition zone, compared to 18 mm for Ampicillin. nih.gov

Recombinant Production and Engineering Methodologies

Expression Systems for Fowlicidin-2 Production

The choice of an expression system is a critical factor that influences the yield, purity, and biological activity of recombinant this compound. Both bacterial and yeast systems have been successfully employed.

Bacterial Expression Systems (e.g., Escherichia coli)

Escherichia coli (E. coli) is a commonly used host for the recombinant production of antimicrobial peptides (AMPs) due to its rapid growth, well-understood genetics, and potential for high-level protein expression. remedypublications.comnih.gov For this compound, a gene sequence with codon optimization for E. coli was synthesized and cloned into the pET-32a(+) plasmid. nih.gov This vector was chosen because it allows for the expression of this compound as a fusion protein with thioredoxin at the N-terminus, which can help to stabilize the peptide and prevent its degradation by host proteases. remedypublications.comnih.gov

The recombinant plasmid was transformed into E. coli BL21(DE3), a strain specifically designed for high-level protein expression under the control of the T7 promoter. nih.gov Induction of expression with isopropyl-β-D-thiogalactopyranoside (IPTG) resulted in the successful production of the this compound fusion protein, primarily as inclusion bodies. nih.gov While this necessitates additional steps for solubilization and refolding, it can protect the host cell from the peptide's antimicrobial activity. remedypublications.com Following purification, this method yielded approximately 6.0 mg of this compound with a purity of over 97% from one liter of bacterial culture. nih.gov

Yeast Expression Systems (Pichia pastoris) for High-Yield Production

The methylotrophic yeast Pichia pastoris has emerged as a highly effective system for the high-yield production of this compound. nih.govnih.gov This system offers several advantages over bacterial systems, including the ability to perform post-translational modifications and secrete the recombinant protein into the culture medium, which simplifies purification. sci-hub.sefrontiersin.org

A recombinant expression system for this compound was constructed using Pichia pastoris X-33 and the pPICZα-A expression vector. nih.govnih.gov This system has demonstrated significantly higher yields compared to E. coli, with one study reporting a yield of 85.6 mg of this compound with over 95% purity from one liter of culture medium under optimized fermentation conditions. nih.govnih.govresearchgate.net Another study achieved an expression level of approximately 121 mg/l after 60 hours of cultivation. nih.gov The ability of P. pastoris to grow to high cell densities in inexpensive media further contributes to its suitability for large-scale and cost-effective production of this compound. nih.govfrontiersin.org

Optimization of Recombinant Expression Parameters

To maximize the yield and biological activity of recombinant this compound, several expression parameters are carefully optimized.

Vector Construction and Secretion Signals (e.g., pPICZα-A, α-factor)

The pPICZα-A vector is frequently used for expressing this compound in P. pastoris. nih.govnih.govfrontiersin.org This vector contains the α-factor secretion signal from Saccharomyces cerevisiae, which directs the expressed peptide into the culture medium. nih.govsnapgene.com The this compound DNA fragment is inserted into the vector, placing it downstream of and in-frame with the α-factor signal sequence. nih.govfrontiersin.org

The α-factor signal peptide is later cleaved by the Kex2 protease, a native enzyme in P. pastoris, to release the mature this compound peptide with its native N-terminus, which is crucial for its antimicrobial activity. nih.govsnapgene.com The vector also typically includes a Zeocin resistance gene for the selection of transformed yeast cells. frontiersin.orgfrontiersin.org

Fermentation Conditions and Induction Strategies

Optimization of fermentation conditions is critical for achieving high-yield production of recombinant this compound in P. pastoris. Key parameters that are controlled include temperature, pH, and the concentration of the inducing agent. nih.govfrontiersin.org

Expression of this compound in the pPICZα-A system is under the control of the alcohol oxidase 1 (AOX1) promoter, which is strongly induced by methanol. frontiersin.org A common strategy involves an initial growth phase in a glycerol-based medium (BMGY) to increase cell density, followed by a switch to a methanol-containing medium (BMMY) to induce peptide expression. nih.govfrontiersin.org

Optimal conditions have been reported to be a temperature of 28°C and a pH of 6.0. nih.gov Methanol is typically added to a final concentration of 0.5% every 24 hours to maintain induction. nih.gov Under these optimized conditions, the expression of this compound can be maximized, with peak expression often observed around 60 hours post-induction. nih.gov

Purification and Characterization of Recombinant this compound

After expression, recombinant this compound must be purified and its identity and activity confirmed.

For this compound expressed in E. coli as inclusion bodies, the process involves solubilizing the inclusion bodies and cleaving the fusion protein. nih.gov In one method, the peptide was released from its thioredoxin fusion partner using cyanogen (B1215507) bromide (CNBr) in a 70% formic acid solution. nih.gov

For this compound secreted into the culture medium by P. pastoris, the first step is to harvest the supernatant by centrifugation. nih.gov A common and effective purification strategy involves a two-step chromatographic process. nih.gov The supernatant is first subjected to ion-exchange chromatography, followed by reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govnih.gov This approach has been shown to yield this compound with a purity exceeding 95%. nih.govnih.gov

The purified recombinant this compound is then characterized to confirm its identity and biological activity. Tricine-SDS-PAGE analysis is used to determine the molecular weight of the peptide, which is approximately 3.7 kDa. nih.gov N-terminal sequencing is also performed to verify that the α-factor signal peptide has been correctly cleaved and that the N-terminus of the recombinant peptide matches the predicted sequence. nih.gov Finally, the biological activity of the purified this compound is assessed through antimicrobial assays to determine its minimum inhibitory concentration (MIC) against various bacterial strains. nih.govnih.gov

Table of Recombinant Production Parameters for this compound

ParameterEscherichia coli SystemPichia pastoris System
Expression Host E. coli BL21(DE3) nih.govP. pastoris X-33 nih.govnih.gov
Expression Vector pET-32a(+) nih.govpPICZα-A nih.govnih.gov
Fusion Partner/Signal Thioredoxin (N-terminal) nih.govα-factor secretion signal nih.gov
Inducer Isopropyl-β-D-thiogalactopyranoside (IPTG) nih.govMethanol nih.gov
Expression Form Inclusion bodies nih.govSecreted nih.gov
Purification Method RP-HPLC nih.govIon-exchange chromatography followed by RP-HPLC nih.govnih.gov
Reported Yield ~6.0 mg/L nih.gov85.6 - 121 mg/L nih.govnih.gov
Reported Purity >97% nih.gov>95% nih.govnih.gov

Chromatographic Techniques (e.g., Ion Exchange, Reversed-Phase HPLC)

Purification of recombinantly produced this compound is a critical step to ensure a homogenous and active final product. A multi-step chromatographic approach is commonly employed to achieve high purity.

In studies using the Pichia pastoris expression system, a two-step purification process is typical. nih.govspandidos-publications.com The culture supernatant, after centrifugation to remove yeast cells, is first subjected to ion exchange chromatography (IEC) . nih.gov Specifically, a Q-Sepharose Fast Flow column, a type of anion exchanger, is used. The supernatant is loaded onto the column pre-equilibrated with a sodium phosphate (B84403) buffer. The bound peptides are then eluted using a linear gradient of sodium chloride (NaCl), separating this compound from other proteins in the culture medium. nih.gov

The fractions identified as containing this compound from the IEC step undergo further purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . nih.govspandidos-publications.com This technique separates molecules based on their hydrophobicity. A C18 column is commonly used for this purpose. nih.govspandidos-publications.comfrontiersin.org The peptide fractions are loaded onto the column, which has been equilibrated with a solvent containing a low concentration of an ion-pairing agent like trifluoroacetic acid (TFA). The bound peptide is then eluted with an increasing gradient of an organic solvent, typically acetonitrile (B52724), also containing TFA. nih.govspandidos-publications.com The eluent is monitored at a wavelength of 214 nm, which is characteristic for peptide bonds, allowing for the collection of highly pure this compound fractions. nih.govspandidos-publications.com In one study, this two-step process yielded recombinant this compound with over 95% purity. nih.gov

When this compound is produced in Escherichia coli, often as inclusion bodies, purification after cleavage of a fusion tag is also achieved using RP-HPLC. nih.gov

Interactive Table 1: Chromatographic Purification Parameters for Recombinant this compound

ParameterIon Exchange Chromatography (IEC)Reversed-Phase HPLC (RP-HPLC)
Stationary Phase Q-Sepharose Fast Flow resin nih.govC18 silica (B1680970) column nih.govspandidos-publications.comfrontiersin.org
Mobile Phase (Buffer A) 20 mM sodium phosphate buffer (pH 7.2) nih.gov0.1% Trifluoroacetic acid (TFA) in water nih.govspandidos-publications.com
Mobile Phase (Buffer B) 20 mM sodium phosphate buffer (pH 7.2) with 1.0 M NaCl nih.gov0.1% Trifluoroacetic acid (TFA) in acetonitrile nih.govspandidos-publications.com
Elution Method Linear gradient of 0.0–1.0 M NaCl nih.govLinear gradient of acetonitrile (e.g., 20–45%) nih.govspandidos-publications.com
Detection Wavelength Not specified214 nm nih.govspandidos-publications.com

Validation of Peptide Purity and Integrity (e.g., Mass Spectrometry, Sequencing)

Following purification, it is essential to validate the purity of the this compound peptide and confirm its structural integrity, including the correct molecular weight and amino acid sequence.

Purity Analysis: The purity of the collected fractions is monitored throughout the purification process using Tricine-Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (Tricine-SDS-PAGE). nih.govspandidos-publications.comfrontiersin.org This method is well-suited for separating low molecular weight peptides. The presence of a single band on the gel at the expected molecular weight for this compound indicates a high degree of purity. spandidos-publications.com

Integrity and Identity Confirmation:

Mass Spectrometry: This is a definitive technique for confirming the molecular mass of the purified peptide. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry and Electrospray Ionization Mass Spectrometry (ESI-MS) have been used to verify that the experimental mass of the recombinant peptide matches its theoretical mass. frontiersin.orgnih.gov For instance, ESI-MS analysis of a hybrid Fowlicidin peptide confirmed its molecular mass to be 3090 Da. frontiersin.org

N-terminal Sequencing: To ensure the precise amino acid sequence and proper cleavage of any signal peptides or fusion tags, N-terminal sequence analysis is performed. Automated Edman degradation is a common method for this purpose. spandidos-publications.com This validation is crucial as the natural N-terminus is often critical for the biological activity of antimicrobial peptides. spandidos-publications.com

Interactive Table 2: Methods for Validation of this compound Purity and Integrity

Validation MethodPurposeTypical Findings
Tricine-SDS-PAGE Assesses purity and estimates molecular weight during purification. spandidos-publications.comfrontiersin.orgA single band corresponding to the expected size of this compound (~3.1-3.8 kDa). spandidos-publications.comfrontiersin.orgpdbj.org
Mass Spectrometry (MALDI-TOF, ESI-MS) Precisely determines the molecular weight to confirm peptide identity. frontiersin.orgnih.govThe measured molecular mass matches the theoretical mass of this compound. frontiersin.orgnih.gov
N-terminal Sequencing (Edman Degradation) Verifies the correct amino acid sequence at the N-terminus. spandidos-publications.comConfirms the absence of additional residues from signal peptides or fusion tags. spandidos-publications.com
Circular Dichroism (CD) Spectroscopy Determines the secondary structure (e.g., α-helicity) of the peptide. nih.govoup.comConfirms the adoption of α-helical structures, often in membrane-mimicking environments. nih.gov

Strategies for Cost-Effective and Scalable Production

The high cost of production has been a significant bottleneck limiting the broader application of this compound. nih.govnih.gov Developing cost-effective and scalable production methods is therefore a key area of research.

The primary strategy for reducing costs is the use of recombinant DNA technology, which is more economically viable than chemical peptide synthesis. nih.govgriffith.edu.au The choice of the recombinant expression host is a critical factor influencing both yield and cost.

Escherichia coli System: While E. coli is a common host for recombinant protein production, its use for this compound has limitations. Production often results in the peptide being sequestered in insoluble inclusion bodies, which requires complex solubilization and refolding steps. nih.gov Furthermore, the reported yield of active this compound from E. coli systems is relatively low, around 6 mg per liter of culture, which may not be sufficient for industrial-scale needs. nih.govnih.gov

Pichia pastoris System: The methylotrophic yeast Pichia pastoris has emerged as a superior and more cost-effective host for producing this compound and other antimicrobial peptides. nih.govnih.gov This system offers several advantages:

High Yield: P. pastoris is capable of growing to very high cell densities in simple, inexpensive media. nih.govmdpi.com This leads to significantly higher production yields. Studies have reported obtaining 85.6 mg of this compound with over 95% purity from a one-liter culture, a more than 14-fold increase compared to the E. coli system. nih.govspandidos-publications.com

Secretory Expression: P. pastoris can secrete the recombinant peptide into the culture medium, which simplifies the initial purification steps as it avoids the need for cell lysis and extraction from inclusion bodies. nih.govspandidos-publications.com

Post-Translational Modifications: As a eukaryotic organism, P. pastoris can perform post-translational modifications that may be important for the correct folding and activity of the peptide. nih.gov

By leveraging robust and high-yield expression systems like P. pastoris, the production of this compound can be made more scalable and economically feasible, paving the way for its potential therapeutic and industrial applications. nih.govnih.gov

Future Research Directions and Translational Perspectives

Elucidation of Advanced Molecular Mechanisms Beyond Membrane Disruption

While the primary antimicrobial action of many host defense peptides, including Fowlicidin-2, involves the disruption of bacterial cell membranes, emerging evidence suggests a more complex and multifaceted mechanism of action. nih.govnih.gov Future research should delve deeper into these non-membranolytic activities to fully understand the therapeutic potential of this compound and its derivatives.

A key area of investigation is the immunomodulatory capacity of this compound. Cathelicidins are known to modulate the host immune response, a feature that is increasingly recognized as crucial for effective anti-infective therapy. plos.orgd-nb.info this compound has been shown to neutralize lipopolysaccharide (LPS), the major endotoxin (B1171834) component of Gram-negative bacteria, thereby suppressing the production of pro-inflammatory cytokines. nih.govkarger.comfrontiersin.org Further studies should aim to dissect the specific signaling pathways involved in this endotoxin neutralization. Investigating its interactions with immune cells, such as macrophages and heterophils, will be critical to understanding its ability to orchestrate a protective immune response. plos.orgd-nb.info

Additionally, the potential for this compound to induce apoptosis in target cells warrants further exploration. Some antimicrobial peptides have been shown to trigger programmed cell death in both bacterial and cancer cells. nih.gove-century.us Preliminary studies have indicated that this compound exhibits cytotoxic activity against certain cancer cell lines, suggesting a potential role as an anti-cancer agent. nih.gov Elucidating the molecular pathways through which this compound induces apoptosis could open new avenues for its therapeutic application beyond infectious diseases.

Investigation of this compound in Complex Biological Systems and Disease Models

To translate the promising in vitro findings into tangible therapeutic applications, it is imperative to evaluate the efficacy and behavior of this compound in more complex biological environments and relevant disease models.

In Vivo Studies in Avian Infection Models

Given that this compound is an avian peptide, its evaluation in avian infection models is a logical and crucial next step. nih.govmdpi.com Such studies would provide valuable insights into its in vivo efficacy, pharmacokinetics, and potential for use in veterinary medicine, particularly in the poultry industry where antibiotic resistance is a growing concern. Models of common avian pathogens, such as Salmonella and Escherichia coli, would be particularly relevant. nih.govmdpi.com For instance, an analog of a related chicken cathelicidin (B612621), fowlicidin-1, has shown protective effects in a mouse model of methicillin-resistant Staphylococcus aureus (MRSA) infection. mdpi.com Similar in vivo studies with this compound and its analogs are needed to assess their therapeutic potential in a whole-organism context. An analog of this compound, C2-2, has demonstrated the ability to improve survival rates and reduce bacterial loads in chickens infected with multidrug-resistant E. coli. researchgate.net

Comparative Studies with Other Cathelicidins and Antimicrobial Agents

To better understand the unique properties of this compound, comparative studies with other cathelicidins and conventional antimicrobial agents are essential. These studies should focus on comparing their antimicrobial spectrum, potency, and immunomodulatory activities. For example, while Fowlicidin-1 and this compound show potent, salt-independent antimicrobial activity, Fowlicidin-1 is slightly more active. cambridge.org Fowlicidin-3 also demonstrates potent, salt- and serum-stable antibacterial activity. rcsb.org

Comparing this compound with other avian cathelicidins, such as CATH-1 and CATH-3, will help to identify unique structural and functional attributes. nih.govplos.org Furthermore, benchmarking its performance against traditional antibiotics will highlight its potential advantages, such as its different mechanism of action which may circumvent existing resistance pathways. researchgate.net Hybrid peptides combining this compound with other antimicrobial peptides, like Thymosin α1, have shown promising anti-inflammatory and antimicrobial properties. frontiersin.orgfrontiersin.org

Development of Novel this compound Derived Peptide Therapeutics

The native this compound peptide, while potent, may possess certain limitations for therapeutic development, such as potential toxicity to host cells at higher concentrations. nih.govkarger.com Therefore, a significant area of future research lies in the rational design and engineering of novel peptide therapeutics derived from the this compound scaffold.

Engineered Peptides with Enhanced Specificity and Potency

Structure-activity relationship studies are fundamental to designing improved this compound analogs. Research has shown that the central kink region of this compound is critical for its antibacterial and LPS-neutralizing activities. nih.govnih.govkarger.com Truncated analogs, such as this compound(1-18) and this compound(15-31), have been shown to retain substantial antibacterial capacity with reduced toxicity to human cells. nih.govkarger.com

Further engineering efforts could focus on amino acid substitutions to enhance specificity for bacterial membranes over host cell membranes. For instance, incorporating proline-induced kinks or modifying the peptide's amphipathicity and cationicity can influence its activity and selectivity. researchgate.net The creation of hybrid peptides, such as the fusion of this compound's active region with that of other peptides like Cecropin A, has been shown to improve stability and selectivity. x-mol.net

Table 1: Examples of Engineered this compound Analogs and Their Properties

PeptideModificationKey FindingsReference(s)
This compound(1-18)N-terminal fragment including the central kinkRetained significant antibacterial and LPS-neutralizing activity with reduced cytotoxicity. nih.govnih.govkarger.com
This compound(15-31)C-terminal fragment including the central kinkRetained significant antibacterial and LPS-neutralizing activity with reduced cytotoxicity. nih.govnih.govkarger.com
C2-2Analog of this compoundExcellent antimicrobial activity against multidrug-resistant E. coli and good stability. researchgate.net
CA-FOHybrid of Cecropin A(1-8) and this compound(1-15)Exhibited excellent antibacterial activity and cell selectivity with improved stability. x-mol.net
FowlTα1Hybrid of Fowlicidin and Thymosin α1Demonstrated significant anti-inflammatory and antimicrobial properties. frontiersin.orgfrontiersin.org

Strategies to Overcome Potential Resistance Mechanisms

A key advantage of antimicrobial peptides is that bacteria are less likely to develop resistance to them compared to conventional antibiotics due to their membrane-disrupting mechanism. nih.gov However, the potential for resistance development should not be overlooked. Future research should investigate the potential for bacteria to develop resistance to this compound and its derivatives through prolonged exposure.

Understanding the potential mechanisms of resistance will be crucial for developing strategies to mitigate this risk. This could involve the development of peptide-based therapies that are used in combination with other antimicrobial agents or the design of peptides that target multiple essential bacterial processes simultaneously. Furthermore, exploring novel delivery systems, such as encapsulation in nanoparticles, could enhance the efficacy and stability of this compound-derived peptides, potentially reducing the likelihood of resistance development.

Exploration of Synergistic Approaches with Conventional Antimicrobials or Immunomodulators

The exploration of synergistic approaches involving this compound and other therapeutic agents represents a promising frontier in combating infectious diseases, particularly those caused by antibiotic-resistant pathogens. Research indicates that antimicrobial peptides (AMPs) like this compound can have synergistic effects when combined with conventional antibiotics. e-century.us This approach can enhance the therapeutic efficacy of both agents, potentially broadening the antibacterial spectrum of traditional antibiotics and reducing the required concentrations, which in turn could mitigate the development of drug resistance. e-century.us

A significant advancement in this area is the development of hybrid peptides that couple the antimicrobial properties of Fowlicidin with the functions of immunomodulators. A notable example is the creation of FowlTα1, a hybrid peptide synthesized from Fowlicidin and Thymosin α1 (Tα1). nih.govresearchgate.netnih.gov This novel biomolecule was designed to harness the anti-inflammatory and antimicrobial properties of its parent peptides. nih.govresearchgate.net

Studies on the hybrid FowlTα1 peptide have demonstrated its enhanced capabilities. In avian macrophage cell lines (HD11) stimulated with lipopolysaccharide (LPS), FowlTα1 significantly reduced the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in a dose-dependent manner. nih.govresearchgate.netfrontiersin.org Furthermore, the hybrid peptide exhibited superior endotoxin neutralization capacity compared to the parental Fowlicidin peptide. frontiersin.org This dual functionality of potent antimicrobial action and enhanced immune regulation underscores the potential of such synergistic constructs as next-generation therapeutic agents. nih.govresearchgate.net

Table 1: Comparison of Endotoxin Neutralization by Fowlicidin and FowlTα1

Peptide Concentration (µg/mL) Endotoxin Neutralization Rate (%)
Fowl 40 66.65 ± 2.51
Fowl 50 77.33 ± 2.78
FowlTα1 40 83.33 ± 1.56
FowlTα1 50 90.66 ± 1.20

Data sourced from a 2025 study on hybrid peptides. frontiersin.org

Advanced Applications in Veterinary Medicine and Animal Health

This compound and its derivatives are subjects of intense research for their potential applications in veterinary medicine, primarily as an alternative to conventional antibiotics. frontiersin.org The rise of antibiotic-resistant bacterial strains in livestock is a major threat to animal health and food safety, creating an urgent need for new antimicrobial agents. researchgate.net Fowlicidins, as part of the chicken's innate immune system, show potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains. frontiersin.orgresearchgate.netfrontiersin.org

Research has focused on designing analogs of this compound to enhance its therapeutic potential. For instance, a novel peptide named C2-2, designed based on chicken cathelicidin-2 (CATH-2), demonstrated excellent antimicrobial activity against MDR E. coli strains isolated from veterinary clinics. researchgate.net In a challenge study, administration of C2-2 improved the survival rate of chickens infected with MDR E. coli and significantly reduced the bacterial load in the heart, liver, and spleen. researchgate.net It also prevented pathological damage to these organs. researchgate.net This highlights the potential of this compound based peptides in treating systemic bacterial infections in poultry.

The immunomodulatory activities of Fowlicidins further enhance their value in animal health. frontiersin.org Beyond direct antimicrobial action, they can modulate the host's immune response to infection. nih.govresearchgate.net The development of hybrid peptides like FowlTα1, which combines antimicrobial and anti-inflammatory properties, is positioned as a next-generation therapeutic strategy for animal health applications, potentially used as feed additives to control infections and inflammation. nih.govnih.govfrontiersin.org The broad-spectrum, salt-insensitive antibacterial activity and potent LPS-neutralizing capability make this compound and its analogs excellent candidates for development as novel antimicrobial and anti-sepsis agents in veterinary medicine. nih.govveterinaryworld.org

Table 2: In Vitro Antimicrobial Activity of this compound Analog C2-2 against MDR E. coli

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
ATCC standard strain 2-8
Veterinary clinical isolates 2-8

Data sourced from a 2024 study on novel AMPs. researchgate.net

Methodological Advancements in this compound Research

Progress in understanding and harnessing the therapeutic potential of this compound has been driven by several methodological advancements. These range from peptide synthesis and structural analysis to recombinant production and functional characterization.

Synthesis, Purification, and Analog Design: this compound and its analogs are commonly synthesized using the standard solid-phase peptide synthesis (SPPS) method. nih.gov Following synthesis, the peptides are purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (often >95%). nih.govnih.gov The mass and purity are further confirmed by methods such as MALDI-TOF mass spectrometry. nih.gov This allows for the precise creation of truncated or modified analogs to study structure-activity relationships. For example, N- and C-terminal deletion analogs have been synthesized to identify the specific regions of the peptide critical for its antibacterial and LPS-neutralizing functions. nih.govkarger.com

Structural Analysis: A key methodological step in this compound research has been the determination of its three-dimensional structure. Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to elucidate the tertiary structure of this compound in solution. nih.govkarger.com These studies revealed that, unlike many other cathelicidins, this compound possesses two distinct α-helical segments connected by a long kink region, which is critically important for its biological activities. nih.govkarger.com

Recombinant Production: To overcome the high cost of chemical synthesis for large-scale production, recombinant expression systems have been developed. nih.govremedypublications.com Both Escherichia coli and the yeast Pichia pastoris have been successfully used as hosts to produce this compound and its hybrids like FowlTα1. nih.govnih.govnih.govremedypublications.comnih.gov Expressing the peptides as fusion proteins can prevent their degradation by host proteases and suppress their potential toxicity to the host cells. remedypublications.com These biotechnological approaches offer a more cost-effective and scalable method for producing peptides for research and future commercial applications. nih.govremedypublications.com

Functional Assays: A variety of standardized in vitro assays are used to characterize the biological activity of this compound and its derivatives.

Antimicrobial Activity: The minimum inhibitory concentration (MIC) is typically determined using a broth microdilution assay against a panel of Gram-positive and Gram-negative bacteria. nih.govnih.govasm.org

Cytotoxicity: Hemolytic assays using red blood cells are conducted to assess toxicity to eukaryotic cells. nih.gov The MTT colorimetric dye reduction assay is also widely used to determine cytotoxicity against various cell lines, such as human epithelial cells or macrophage-like cells. nih.govasm.org

Mechanism of Action: To investigate how the peptide kills bacteria, researchers employ techniques like scanning electron microscopy (SEM) to visualize morphological changes to the bacterial cell membrane upon peptide exposure. oup.com Outer membrane permeability assays using fluorescent dyes like N-phenyl-1-naphthylamine (NPN) are also utilized. oup.com

Immunomodulatory and Anti-endotoxin Activity: The ability to modulate inflammatory responses is assessed by measuring the production of cytokines (e.g., TNF-α, IL-6) and nitric oxide in immune cells (like RAW264.7 or HD11 macrophages) exposed to LPS. nih.govnih.gov

The integration of computational tools, including artificial intelligence and machine learning, is an emerging area in the broader field of antimicrobial peptide design, promising to accelerate the discovery and optimization of novel peptides like this compound. researchgate.net

Q & A

Q. What are the structural characteristics of Fowlicidin-2, and how do they influence its functional mechanisms?

this compound adopts a unique β-helical structure with two distinct segments (residues 6–12 and 23–27) connected by a central kink region induced by Pro18. This kink enhances flexibility and cationic charge density, critical for interactions with bacterial membranes and lipopolysaccharide (LPS). Structural studies using 2D 1H^1H-NMR and circular dichroism revealed that the N-terminal β-helix is amphipathic, while the C-terminal helix is hydrophobic. The central region (Arg15–Arg18) contributes to LPS neutralization and membrane permeabilization .

Q. What experimental assays are standard for evaluating this compound's antimicrobial activity?

  • Minimum Inhibitory Concentration (MIC) : Determined via broth microdilution assays using logarithmic-phase bacteria (e.g., E. coli ML-35p) in media with/without 100 mM NaCl to assess salt sensitivity .
  • Radial Diffusion Assay : Measures bactericidal activity by quantifying zones of inhibition on agar plates inoculated with pathogens like S. aureus ATCC 25923 .
  • Membrane Permeabilization : Monitored via ONPG hydrolysis in E. coli ML-35p, reflecting inner membrane disruption over time .

Q. How does this compound interact with LPS, and what methods validate this interaction?

this compound neutralizes LPS by binding its lipid A moiety via electrostatic interactions. This is tested using RAW264.7 murine macrophages: LPS-induced TNF-α and NO production are measured via ELISA and Griess assay, respectively. Peptide pre-incubation with LPS reduces inflammatory mediators by >50%, confirming neutralization. The central kink region (Arg15–Arg18) is critical for this activity .

Advanced Research Questions

Q. How do structural modifications (e.g., truncations) of this compound alter its bioactivity and cytotoxicity?

  • N-terminal truncations (e.g., this compound(15–31)) : Retain strong antimicrobial activity (MIC 2–4 µM) and LPS neutralization but reduce hemolysis (<5% at 100 µM). The inclusion of Arg15–Arg18 enhances cationic charge, improving bacterial membrane targeting .
  • C-terminal truncations (e.g., this compound(1–18)) : Exhibit salt-independent activity but lose serum stability. These analogs show reduced cytotoxicity (8% cell death vs. 55% for full-length peptide in serum-free conditions) .
  • Pro19 substitution : Removing this residue disrupts the central kink, abolishing LPS neutralization and membrane permeabilization .

Q. What contradictions exist in cytotoxicity data for this compound analogs, and how can they be resolved?

Full-length this compound shows dose-dependent hemolysis (20% at 200 µM), but truncations like this compound(19–31) eliminate toxicity. Contradictions arise in serum effects: while serum reduces cytotoxicity for most analogs (e.g., this compound(1–18) cell death drops from 15% to 8%), it inhibits LPS-neutralizing activity except for this compound(15–31), which retains partial function. Researchers must balance serum compatibility assays (e.g., 10% FBS) with structural optimization to reconcile these effects .

Q. How does serum affect this compound's bioactivity, and what methodological adjustments are needed for in vivo relevance?

Serum albumin and proteases inactivate most analogs except this compound(15–31), which maintains antibacterial activity in 50% human serum. For in vivo studies, researchers should:

  • Use pharmacokinetic modeling to adjust dosing intervals.
  • Incorporate serum stability assays (e.g., 24-hour incubation with 20% serum) before animal trials .

Q. What computational and experimental approaches elucidate this compound's membrane disruption mechanisms?

  • Molecular Dynamics (MD) Simulations : Model peptide-lipid interactions to predict binding affinities for anionic membranes.
  • Fluorescence Spectroscopy : Monitor dye leakage from liposomes mimicking bacterial membranes.
  • NMR Titration : Map residue-specific interactions with LPS or phospholipid headgroups .

Methodological Recommendations

Q. How to design experiments resolving conflicting data on salt sensitivity?

this compound(1–18) and this compound(15–31) retain activity in 100 mM NaCl, unlike other β-helical peptides. To validate salt resistance:

  • Compare MICs in low-ionic-strength vs. physiological buffers.
  • Use radial diffusion assays with NaCl-supplemented agar .

Q. What strategies optimize recombinant expression of this compound for research-scale production?

  • Fusion Protein Systems : Use pET-32a vectors in E. coli BL21(DE3) with CNBr cleavage to release active peptide from inclusion bodies.
  • Codon Optimization : Adjust nucleotide sequences for bacterial codon bias to enhance yield (e.g., 20–30 mg/L culture) .

Tables of Key Findings

Peptide Analog MIC (µM) Hemolysis (200 µM) LPS Neutralization Serum Stability
Full-length this compound1–220%>50% inhibitionLow
This compound(15–31)2–4<5%40–50% inhibitionHigh (50% serum)
This compound(1–18)2–48%30–40% inhibitionModerate (20% serum)

Data compiled from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.